molecular formula C10H12O4S B1375717 2-Ethyl-5-methanesulfonylbenzoic acid CAS No. 1423025-79-9

2-Ethyl-5-methanesulfonylbenzoic acid

Cat. No.: B1375717
CAS No.: 1423025-79-9
M. Wt: 228.27 g/mol
InChI Key: IQYUYUBXOSBGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-methanesulfonylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of an ethyl group at the second position and a methanesulfonyl group at the fifth position on the benzoic acid ring. This compound has a molecular formula of C10H12O4S and a molecular weight of 228.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-methanesulfonylbenzoic acid typically involves the introduction of the ethyl and methanesulfonyl groups onto the benzoic acid ring. One common method involves the use of ethylation and sulfonylation reactions. For instance, ethylation can be achieved using ethyl bromide in the presence of a base, while sulfonylation can be carried out using methanesulfonyl chloride in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methanesulfonylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

2-Ethyl-5-methanesulfonylbenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-ethyl-5-methanesulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-5-methanesulfonylbenzoic acid is unique due to the presence of both the ethyl and methanesulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-7-4-5-8(15(2,13)14)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYUYUBXOSBGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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